O-Desmethyl Mycophenolic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

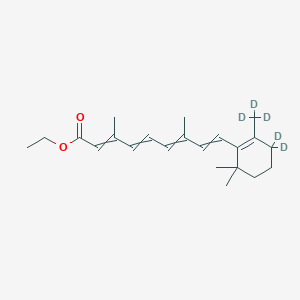

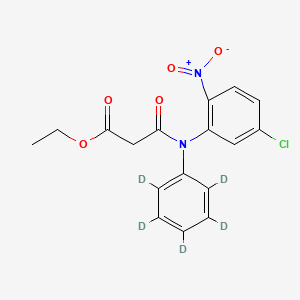

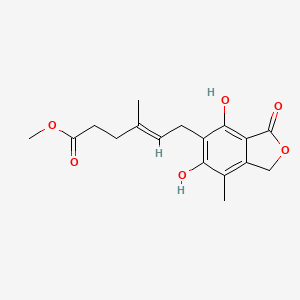

O-Desmethyl Mycophenolic Acid Methyl Ester is an intermediate in the synthesis of Mycophenolic acid . Its chemical name is Methyl (4E)-6- (1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate .

Molecular Structure Analysis

The molecular formula of O-Desmethyl Mycophenolic Acid Methyl Ester is C17H20O6 . It contains 44 bonds in total, including 24 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic ester, and 2 aromatic hydroxyls .Physical And Chemical Properties Analysis

The molecular weight of O-Desmethyl Mycophenolic Acid Methyl Ester is 320.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 320.12598835 g/mol . The Topological Polar Surface Area is 93.1 Ų . It has a Heavy Atom Count of 23 .Scientific Research Applications

Antiviral Research

ODMAME has shown promising results in antiviral research , particularly against the Influenza A virus (IAV) . Studies have demonstrated that ODMAME can inhibit the replication of different IAV strains in vitro with low cytotoxicity . This compound mainly blocks some steps of IAV infection post adsorption and may inhibit viral replication by activating the cellular Akt-mTOR-S6K pathway . The potential of ODMAME as an antiviral agent is significant, considering the urgent need for novel anti-IAV drugs with high efficiency and low toxicity.

Marine Drug Development

As a marine-derived compound, ODMAME’s role in the development of marine drugs is noteworthy. It has been intensively investigated for its anti-IAV activity both in vitro and in vivo . The ability of ODMAME to ameliorate pneumonia symptoms, reduce pulmonary viral titers, and improve the survival rate of mice positions it as a candidate for further development into a novel anti-IAV drug .

Immunomodulation

ODMAME is an intermediate in the synthesis of Mycophenolic acid (MPA), which is known for its immunosuppressive properties . Research into ODMAME’s immunomodulatory effects could lead to new insights into the regulation of the immune system, potentially contributing to the development of therapies for autoimmune diseases and organ transplantation.

Mechanism of Action

Target of Action

O-Desmethyl Mycophenolic Acid Methyl Ester (MAE) is a marine-derived compound that has been found to have potent inhibitory effects on the replication of different strains of the Influenza A virus (IAV) . The primary target of MAE is the IAV, a formidable pathogen that can cause infection and illness in a wide range of animals, including humans, poultry, and swine .

Mode of Action

MAE interacts with the IAV post adsorption, blocking some steps of IAV infection . It may also inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway . This interaction results in a marked inhibition of IAV multiplication in vitro .

Biochemical Pathways

The biochemical pathway affected by MAE is the Akt-mTOR-S6K pathway . Activation of this pathway by MAE leads to the inhibition of viral replication . The downstream effects of this interaction are yet to be fully understood and merit further studies.

Pharmacokinetics

It is known that mae is an intermediate in the synthesis of mycophenolic acid , which suggests that it may share similar pharmacokinetic properties with Mycophenolic acid

Result of Action

The result of MAE’s action is a significant reduction in the replication of different IAV strains in vitro . Importantly, oral treatment of MAE can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice . This effect was found to be superior to the effect of oseltamivir, a commonly used antiviral drug .

properties

IUPAC Name |

methyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBUUVPMBJOPQE-RUDMXATFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.